molecular formula C18H13N5O3 B12406885 Anti-infective agent 5

Anti-infective agent 5

Cat. No.: B12406885
M. Wt: 347.3 g/mol
InChI Key: RYMURFCZKNEFRQ-UHFFFAOYSA-N
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Description

Anti-infective agent 5 is a compound used to combat infections caused by various pathogens, including bacteria, viruses, fungi, and parasites. It is part of a broader class of anti-infective agents that are crucial in the treatment and prevention of infectious diseases. The compound’s unique properties make it effective in targeting and neutralizing harmful microorganisms, thereby preventing the spread of infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anti-infective agent 5 involves multiple steps, including the formation of key intermediates and the final product. The process typically begins with the preparation of a precursor compound, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include acids, bases, and catalysts that facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced technologies such as automated synthesis and real-time monitoring helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Anti-infective agent 5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with enhanced or modified activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, altering the compound’s properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct biological activities and potential therapeutic applications.

Scientific Research Applications

Anti-infective agent 5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Employed in research on microbial resistance and the development of new antimicrobial agents.

    Medicine: Investigated for its potential in treating various infectious diseases, including those caused by drug-resistant pathogens.

    Industry: Utilized in the formulation of disinfectants, antiseptics, and preservatives.

Mechanism of Action

The mechanism of action of anti-infective agent 5 involves targeting specific molecular pathways in pathogens. The compound binds to essential enzymes or proteins, inhibiting their function and disrupting vital processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. This leads to the death or inhibition of the pathogen, preventing the spread of infection.

Comparison with Similar Compounds

Anti-infective agent 5 is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Penicillin, vancomycin, ciprofloxacin.

    Uniqueness: Unlike some other anti-infective agents, this compound has a broader spectrum of activity and can target multiple types of pathogens. Its unique chemical structure allows for modifications that enhance its efficacy and reduce the likelihood of resistance development.

Properties

Molecular Formula

C18H13N5O3

Molecular Weight

347.3 g/mol

IUPAC Name

2-nitro-7-[(4-pyridin-3-ylphenyl)methyl]imidazo[1,2-a]pyrazin-8-one

InChI

InChI=1S/C18H13N5O3/c24-18-17-20-16(23(25)26)12-21(17)8-9-22(18)11-13-3-5-14(6-4-13)15-2-1-7-19-10-15/h1-10,12H,11H2

InChI Key

RYMURFCZKNEFRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)CN3C=CN4C=C(N=C4C3=O)[N+](=O)[O-]

Origin of Product

United States

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